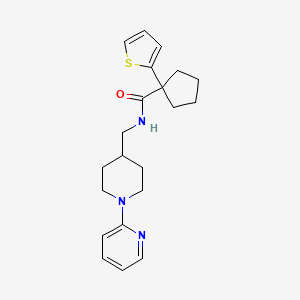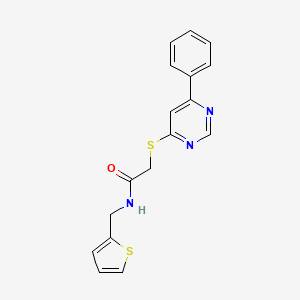![molecular formula C26H25FN2O6S B2927566 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-fluoro-N-(4-phenoxyphenyl)benzamide CAS No. 451509-57-2](/img/structure/B2927566.png)
3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-fluoro-N-(4-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decan-8-yl), a sulfonyl group, a fluorine atom, and a phenoxyphenyl group. These functional groups suggest that this compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the spirocyclic system might be formed through a cyclization reaction, the sulfonyl group could be introduced through a sulfonation reaction, and the fluorine atom might be added through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system and the various functional groups. The spirocyclic system would likely impart a three-dimensional structure to the molecule, and the different functional groups could lead to a variety of intermolecular interactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The presence of the sulfonyl group, the fluorine atom, and the phenoxyphenyl group could make this compound reactive towards nucleophiles. Additionally, the spirocyclic system could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the spirocyclic system could influence its shape and rigidity, the sulfonyl group could affect its polarity and solubility, and the fluorine atom could impact its reactivity .Aplicaciones Científicas De Investigación
Antiviral Applications
Recent studies highlight the potential of compounds related to 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-fluoro-N-(4-phenoxyphenyl)benzamide in antiviral therapy. For instance, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, sharing structural similarities with the compound of interest, demonstrated significant inhibition against human coronavirus 229E replication. The most active compound in this series exhibited an EC50 value of 5.5 µM, comparable to known coronavirus inhibitors (Apaydın et al., 2019). Another study focused on new spirothiazolidinone derivatives, which were synthesized and evaluated for their antiviral activity, showing strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Antimicrobial Applications
Spiro compounds, similar in structure to this compound, have been explored for their antimicrobial properties. A particular study reported the synthesis and characterization of various spiro thiazolinone heterocyclic compounds, which underwent further reactions to produce bioactive fused heterocyclic compounds. These synthesized compounds exhibited higher antimicrobial activities, indicating the potential of such structures in developing new antimicrobial agents (Patel & Patel, 2015).
Anticonvulsant Applications
The anticonvulsant activity of azaspiro[4.5]decane derivatives, structurally related to the compound , has been investigated. A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant and neurotoxic properties. The findings revealed that except for one derivative, all compounds displayed anticonvulsant activity in the MES test, indicating the potential utility of such structures in anticonvulsant drug development (Obniska et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-fluoro-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O6S/c27-23-11-6-19(18-24(23)36(31,32)29-14-12-26(13-15-29)33-16-17-34-26)25(30)28-20-7-9-22(10-8-20)35-21-4-2-1-3-5-21/h1-11,18H,12-17H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUNLBMXKLNAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2927485.png)
![(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2927486.png)
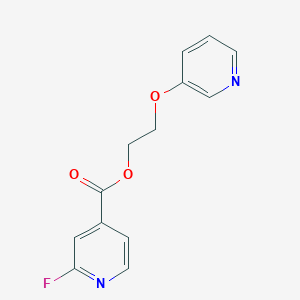
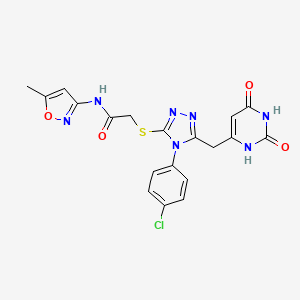
![N-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2927491.png)

![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927495.png)
![[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2927496.png)
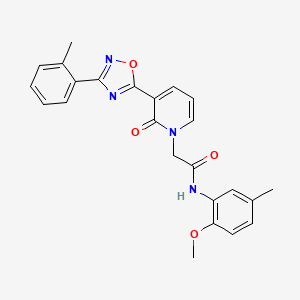
![1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B2927501.png)
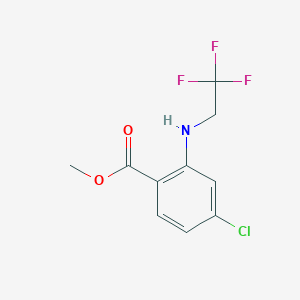
![2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole](/img/structure/B2927504.png)
